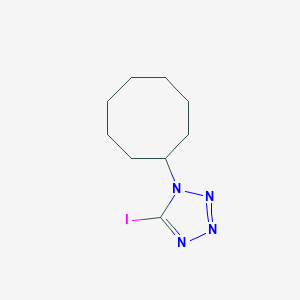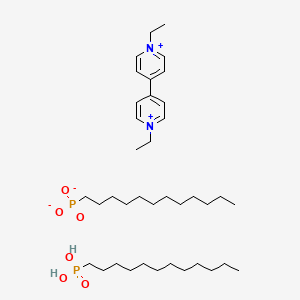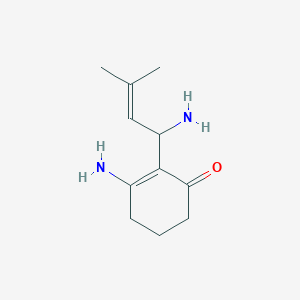![molecular formula C17H17FN4O B12610890 6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-35-5](/img/structure/B12610890.png)
6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . The specific structure of this compound, with a fluorophenyl and methylpropoxy group, makes it a potential candidate for various pharmacological applications.
準備方法
The synthesis of 6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-fluorophenyl group: This step often involves a substitution reaction using a fluorinated benzene derivative.
Attachment of the 2-methylpropoxy group: This can be done through an etherification reaction using an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound is used in biological assays to study its effects on various cellular processes.
作用機序
The mechanism of action of 6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the EGFR signaling pathway, which is crucial for cell growth and survival .
類似化合物との比較
Similar compounds to 6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine include:
2-(2-Fluorophenyl)pyridine: This compound shares the fluorophenyl group but lacks the pyrido[3,2-d]pyrimidine core.
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine: This compound has a trifluoromethyl group instead of the 2-fluorophenyl group, which may alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
897362-35-5 |
|---|---|
分子式 |
C17H17FN4O |
分子量 |
312.34 g/mol |
IUPAC名 |
6-(2-fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-10(2)9-23-16-15-14(21-17(19)22-16)8-7-13(20-15)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,21,22) |
InChIキー |
UBTWJLUINNYKIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)



![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)





![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

